molecular formula C19H24N4O2 B2447732 ((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-isopropoxyphenyl)methanone CAS No. 2309312-82-9

((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-isopropoxyphenyl)methanone

Cat. No.: B2447732
CAS No.: 2309312-82-9
M. Wt: 340.427
InChI Key: KNLBENFAKOLCOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-isopropoxyphenyl)methanone is a useful research compound. Its molecular formula is C19H24N4O2 and its molecular weight is 340.427. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Characterization

  • Synthesis of Zinc Nanoparticles: A hetero bicyclic compound similar in structure was utilized in the synthesis and characterization of Zn nanoparticles, showcasing its role as a reducing and stabilizing agent. The morphological and structural characteristics of the nanoparticles were explored through advanced techniques such as field emission scanning electron microscopy (FE-SEM), powder X-ray diffraction (XRD), and energy dispersive spectrum analysis (EDS) (Pushpanathan & Kumar, 2014).

Pharmaceutical Research

  • Antiviral Research: In the context of HIV research, compounds with structural similarities have been investigated for their potential as noncompetitive allosteric antagonists of the CCR5 receptor. This has implications for antiviral effects against HIV-1, contributing to our understanding of receptor-based mechanisms and the development of new therapeutic strategies (Watson, Jenkinson, Kazmierski, & Kenakin, 2005).

Material Science

  • Preparation of Novel Heterocyclic Systems: Research into novel heterocyclic systems, such as 1-thio-2,8-diphenyl-2,5,8-triaza-1λ5-phosphabicyclo[3.3.0]octane, reveals the compound's utility in exploring new chemical spaces and reactivity patterns. Such studies aid in the development of new materials with potential applications in various industries (Laurens, Ichharam, & Modro, 2001).

Antibacterial Activity

  • Development of Antibacterial Agents: The synthesis and evaluation of derivatives with structural similarities for their antibacterial activity highlight the potential of these compounds in developing new antibacterial agents. Such studies are crucial for addressing the growing concern of antibiotic resistance (Reddy, Reddy, Reddy, & Reddy, 2011).

Properties

IUPAC Name

(4-propan-2-yloxyphenyl)-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-13(2)25-18-7-3-14(4-8-18)19(24)23-15-5-6-16(23)10-17(9-15)22-12-20-11-21-22/h3-4,7-8,11-13,15-17H,5-6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNLBENFAKOLCOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)N2C3CCC2CC(C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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